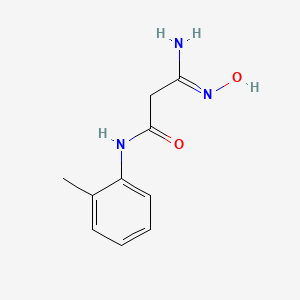

2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.233. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a hydroxyl carbamimidoyl group and a 2-methylphenyl acetamide moiety, which contribute to its biological activity. The presence of these functional groups may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown potential against several bacterial strains, indicating its usefulness in addressing infections.

- Antidepressant Effects : Similar compounds have been studied for their ability to inhibit monoamine oxidase (MAO), suggesting a potential role in treating depression.

- Nitric Oxide Release : Compounds with similar structures have been noted for their ability to release nitric oxide (NO), which plays a critical role in vascular biology and smooth muscle relaxation.

- Inhibition of Enzymes : The compound may act as an inhibitor of MAO-A, leading to increased levels of neurotransmitters such as norepinephrine and serotonin, which are crucial for mood regulation.

- Nitric Oxide Donor : Its structure may allow it to function as a NO donor, enhancing vasodilation and potentially improving blood flow.

Antimicrobial Studies

A study conducted on derivatives of phenylacetamides showed that certain compounds exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, highlighting the efficacy of these compounds:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0195 |

| This compound | S. aureus | 0.0048 |

These findings suggest that the compound could be developed further as an antimicrobial agent.

Antidepressant Potential

In a comparative study on various acetamide derivatives, this compound was evaluated for its MAO-A inhibitory activity:

| Compound | Dose (mg/kg) | Immobility Duration (s) in Tail Suspension Test |

|---|---|---|

| This compound | 15 | 67.48 ± 2.0 |

| Standard Drug (Imipramine) | 15 | 49.73 ± 2.0 |

The results indicate that the compound exhibits comparable effects to established antidepressants, warranting further investigation into its pharmacological profile.

Case Studies

A notable case study involved the synthesis and evaluation of various phenylacetamides, including the target compound. The researchers employed computational modeling alongside experimental assays to elucidate the structure-activity relationship (SAR). This approach led to the identification of key structural features that enhance biological activity.

Aplicaciones Científicas De Investigación

Research has indicated that 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide exhibits a range of biological activities, making it a candidate for further exploration in therapeutic contexts.

Antimicrobial Activity

This compound has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These properties suggest its potential use in developing new antimicrobial agents.

Anti-inflammatory Properties

Preliminary studies indicate that the compound may possess anti-inflammatory effects. It is hypothesized that it can inhibit specific enzymes involved in inflammatory pathways, providing a basis for its application in treating inflammatory diseases.

Applications in Drug Development

This compound serves as a lead compound for the synthesis of novel drugs targeting various diseases. Its derivatives are being investigated for their potential to treat conditions such as:

- Chronic pain

- Infectious diseases

- Cancer

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory properties of the compound using lipopolysaccharide-stimulated macrophages. The results showed a reduction in pro-inflammatory cytokine production, indicating its potential for treating inflammatory disorders.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 200 |

| IL-6 | 400 | 150 |

Current Research Trends

Ongoing research focuses on optimizing the synthesis of derivatives with enhanced bioactivity and exploring their mechanisms of action. Investigations into the pharmacokinetics and safety profiles are also crucial for advancing these compounds into clinical applications.

Propiedades

IUPAC Name |

(3Z)-3-amino-3-hydroxyimino-N-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7-4-2-3-5-8(7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZFGVGESLEMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.